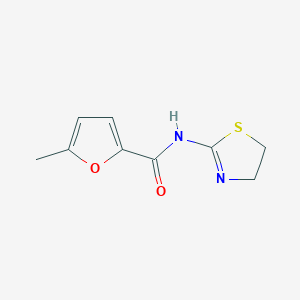

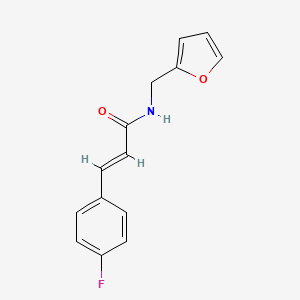

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole-based compounds typically involves condensation reactions, where functional groups are combined under specific conditions to form the thiazole ring. For example, Aleksandrov et al. (2017) describe the synthesis of thiazole derivatives by condensing naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene, showcasing a general approach to synthesizing furan and thiazole-containing compounds [Aleksandrov & Elchaninov, 2017].

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as IR, NMR, and XRD. Şukriye Çakmak et al. (2022) employed single-crystal X-ray diffraction (XRD) and density functional theory (DFT) to investigate the molecular and electronic structures of a furan-2-carboxamide-bearing thiazole, providing insights into the arrangement of atoms and the electronic environment within similar molecules [Çakmak et al., 2022].

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, including electrophilic substitution and reactions with electrophiles, to modify the structure or add functional groups. Aleksandrov and Elchaninov (2017) detailed the electrophilic substitution reactions of a thiazole derivative, indicating how these compounds can be further functionalized or modified for specific purposes [Aleksandrov & Elchaninov, 2017].

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and stability, are crucial for their application and handling. Although specific data on N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-2-furamide are not available, studies like those conducted by Çakmak et al. (2022) on related compounds provide valuable insights into how the molecular structure influences these physical properties [Çakmak et al., 2022].

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, acidity, and basicity, are influenced by their structure. The presence of electron-withdrawing or donating groups within the molecule can affect its chemical behavior, as demonstrated in reactions involving electrophilic substitution [Aleksandrov & Elchaninov, 2017].

Mécanisme D'action

Safety and Hazards

Orientations Futures

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that thiazole compounds will continue to be an area of interest in medicinal chemistry research.

Propriétés

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-6-2-3-7(13-6)8(12)11-9-10-4-5-14-9/h2-3H,4-5H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBJAXXXJPYYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)

![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)

![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)

![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)

![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)

![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)

![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)